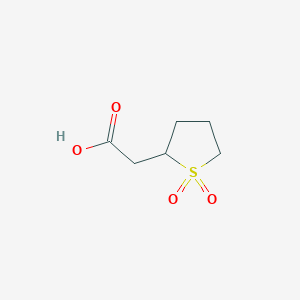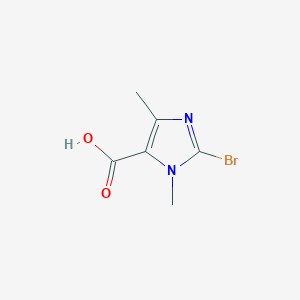![molecular formula C8H13F2N B3110091 1,1-Difluorospiro[2.5]octan-6-amine CAS No. 1782325-38-5](/img/structure/B3110091.png)
1,1-Difluorospiro[2.5]octan-6-amine
Overview
Description
1,1-Difluorospiro[2.5]octan-6-amine , also known as DFHO or DFOH , is a synthetic compound with the chemical formula C8H16F2N·HCl . It belongs to the spirocyclic amine family, characterized by a unique and stable spirocyclic structure within the molecule .
Molecular Structure Analysis
The molecular structure of 1,1-Difluorospiro[2.5]octan-6-amine consists of an octane-based spirocyclic ring system with two fluorine atoms attached at the 1,1 positions. The presence of the amine group (–NH2) suggests potential reactivity and biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Reactions :
- Electrophilic amination of C-H-acidic compounds with spiro[2.5]octane derivatives has been explored, demonstrating complex reactions leading to various derivatives (Andreae et al., 1992).
- In another study, fluorinated rhodamine-based dyes were synthesized using fluoro derivatives, indicating the significance of such compounds in developing advanced fluorescent dyes (Jbeily & Kressler, 2017).
Pharmaceutical Research :
- Fluorinated compounds, including difluoromethyl derivatives, are being examined as potential bioisosteres in drug development due to their unique properties such as lipophilicity and hydrogen bond donation (Zafrani et al., 2017).
Material Science Applications :
- Research on perfluorochemicals for use as blood substitutes highlights the broader applicability of fluorinated compounds in biomedicine and materials science (Ono et al., 1985).
- Novel organosoluble fluorinated polyimides derived from similar compounds demonstrate their utility in creating advanced polymeric materials (Chung & Hsiao, 2008).
Corrosion Inhibition :
- Spirocyclopropane derivatives, closely related to the compound , have been investigated for their potential in protecting metals against corrosion, suggesting possible industrial applications (Chafiq et al., 2020).
Environmental Science :
- The modification of compounds with fluorinated groups for the extraction of pesticides from water samples points to their relevance in environmental analysis and cleanup technologies (Meng et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2,2-difluorospiro[2.5]octan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(8)3-1-6(11)2-4-7/h6H,1-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCLVOMPNSVOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluorospiro[2.5]octan-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)

